molecular formula C9H11NO B2768764 Chroman-4-amine CAS No. 53981-38-7

Chroman-4-amine

Cat. No.: B2768764
CAS No.: 53981-38-7
M. Wt: 149.193
InChI Key: LCOFMNJNNXWKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-4-amine, also known as 4-aminochroman, is a heterocyclic organic compound that belongs to the class of chromanes. It consists of a benzene ring fused to a tetrahydropyran ring with an amino group attached to the fourth carbon atom. This compound is of significant interest due to its potential biological and pharmacological activities.

Synthetic Routes and Reaction Conditions:

    Pechmann Condensation: One of the common methods for synthesizing chroman derivatives involves the Pechmann condensation of phenols with β-ketoesters in the presence of acid catalysts. This method can be adapted to introduce an amino group at the fourth position.

    Michael Addition: Another approach involves the Michael addition of acrylonitrile to phenols, followed by cyclization and subsequent reduction to introduce the amino group.

    Reductive Amination: This method involves the reduction of chroman-4-one to this compound using suitable reducing agents like sodium borohydride in the presence of an amine source.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

  • The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities.

Scientific Research Applications

Chroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    Chroman-4-one: This compound lacks the amino group and exhibits different chemical and biological properties.

    Chroman-2-amine: Similar to chroman-4-amine but with the amino group attached to the second carbon atom.

    Chroman-4-ol: Contains a hydroxyl group instead of an amino group at the fourth position.

Uniqueness:

  • This compound is unique due to the presence of the amino group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOFMNJNNXWKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940312
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188198-38-1, 53981-38-7
Record name 3,4-Dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

LAH (6.35 g, 167 mmol) was suspended in THF (100 mL) at 0° C. A solution of chroman-4-one oxime (Step A) (10.92 g, 66.92 mmol) in THF (100 mL) was added drop-wise. The mixture was heated slowly to reflux for 4 h. The reaction was cooled to RT and added drop-wise to a stirred saturated solution of Rochelle's salt in H2O. The bi-phasic mixture was stirred rapidly at RT for 1 h. The layers were separated and the aqueous layer was extracted with EtOAc until tlc analysis of the aqueous layer showed no evidence of the title compound. The combined organics were dried over MgSO4 and concentrated in vacuo to furnish the crude material, which was purified by flash column chromatography to afford the title compound. MS (APCI pos) 150 (M+H).
Name
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
10.92 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared using the procedure as described in Example 7B, substituting the product of Example 16A for the product of Example 7A. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.32 (dd, J 1.0 and 7.5 Hz, 1H), 7. 05 (m, 1H), 6.81 (m, 1H), 6.70 (dd, J 1.0 and 7.5 Hz, 1H), 4.27-4.08 (m, 2H), 3.83 (t, J 6.0 Hz, 1H), 2.03-1.66 (m, 4H). MS (DCI/NH3) m/e 150 (M+H)+.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of (4E)-2,3-dihydro-4H-chromen-4-one oxime (3.20 g) in tetrahydrofuran (50 ml) under N2 atmosphere was added lithium aluminum hydride (1M THF, 50 ml). The reaction mixture stirred at ambient temperature for 16 h and was quenched with 10 ml of water, 10 ml of 2 N NaOH and 20 ml of water. The reaction mixture was filtered through celite, acidified with 1 N HCl (50 ml), washed with ethyl ether (2×50 ml), basified with 2 N NaOH, extracted methylene chloride (3×100 ml), dried MgSO4, filtered and concentrated. MPLC was run on a biotage 40S column with 2-4% methanol/methylene chloride with 0.5% ammonium hydroxide to provide the title compound as an oil (728 mg, 25%): 1H NMR (300 MHz, CDCl3) δ) 7.34, 7.17, 6.92, 6.85, 4.31-4.24, 4.09, 2.18, 1.91-1.86; HRMS (FAB) calcd for C9H11NO+H 150.0919, found 150.0910.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
25%

Synthesis routes and methods IV

Procedure details

A mixture of 4-aminochromane hydrochloride (27.8 g, 0.15 mol) and aqueous sodium hydroxide (2N) was extracted with ethyl acetate and the organic layer dried (sodium sulfate) and evaporated to give racemic 4-aminochromane (14.2 g, 0.095 mol). To this was added methyl 2-methoxyacetate (10.94 g, 0.105 mol) and 2.5 g Novozym 435 (Aldrich Corp.) in tert-butyl methyl ether, and the mixture heated at reflux for 2 hours. A further addition of Novozym 435 (0.5 g) was made and heating continued until the reaction was complete as judged by hplc. Dichloromethane was added, the biocatalyst filtered off and the organic layer dried (sodium sulfate) and evaporated. The residue was dissolved in the minimum of dichloromethane, and ethanolic hydrochloric acid solution (8N) was added to give (4S)4-aminochromane hydrochloride which was filtered off, and the filtrate evaporated to give N-[(4R)4-chromanyl]-2-methoxyacetamide (8.2 g), mp. 109-112° C.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.